2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of indolizine derivatives has been a subject of interest due to their potential applications. A copper-mediated radical oxidative annulation method has been developed to synthesize indolizines by reacting 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids, providing a broad substrate scope and good functional group tolerance . Another study presents a one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives using alkyl or aryl isocyanides and pyridine-2-carbaldehyde, which does not require prior activation or modification . Additionally, a one-step synthesis of indolizine-1-carbaldehydes has been achieved through 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides, offering a straightforward method with wide substrate scope .
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by the presence of a fused pyridine and pyrrole ring system. The studies do not directly address the molecular structure of "2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde," but the methodologies described could potentially be adapted for its synthesis. The structural analysis would likely focus on the electronic distribution and steric effects due to the biphenyl group, which could influence the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Indolizine derivatives participate in various chemical reactions due to their reactive aldehyde group and the presence of a nitrogen-containing heterocycle. The aldehyde group can undergo nucleophilic addition reactions, and the indolizine core can engage in electrophilic aromatic substitution due to the electron-rich nature of the pyrrole ring. The studies provided do not detail specific reactions for "2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde," but the general reactivity patterns of indolizine derivatives suggest a wide range of possible chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of indolizine derivatives are influenced by their molecular structure. The presence of the aldehyde group in indolizine-1-carbaldehydes contributes to their reactivity and potential to form hydrogen bonds, which can affect their boiling points, solubility, and crystallinity . The biphenyl moiety in "2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde" would likely contribute to increased molecular rigidity and potential π-π interactions, which could impact the compound's physical properties such as melting point and solubility. The studies do not provide specific data on the physical and chemical properties of the compound .
Case Studies and Applications
While the provided papers do not mention case studies involving "2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde," they do highlight the antimicrobial activity of some indolizine derivatives. For instance, certain 5-substituted indole derivatives have shown good activity against various microorganisms, including E. coli and S. aureus . This suggests that "2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde" and its derivatives could potentially be explored for antimicrobial properties, although specific studies would be required to confirm this.
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Indolizines : Research shows the development of efficient methods for synthesizing indolizines, which are key to producing compounds like 2-(Biphenyl-4-yl)indolizine-3-carboxaldehyde. For example, Fu et al. (2022) described a method to synthesize indolizines with a thioether group, highlighting the versatility in creating various indolizine derivatives with different substituents (Fu et al., 2022).
Catalysis and Coupling Reactions : Mishra et al. (2014) found that zinc iodide is an effective catalyst for synthesizing indolizine derivatives through a three-component coupling process. This methodology is praised for its simplicity, efficiency, and low cost (Mishra et al., 2014).
Annulation Processes : Zhu et al. (2011) developed a new synthetic protocol for assembling indolizines and pyrido[1,2-a]indoles, providing insights into potential mechanisms for these reactions (Zhu et al., 2011).
Photophysical and Optical Properties
- Photoluminescent Materials : Outlaw et al. (2016) investigated 6-Amino-8-cyanobenzo[1, 2-b]indolizines, revealing their unique photoluminescent properties, such as reversible pH-dependent optical properties characterized by a blue shift in fluorescence emission (Outlaw et al., 2016).
Potential Applications in Biological Studies
Antimicrobial Activity : Salman et al. (2015) explored the reaction of indole-3-carboxaldehydes with various compounds, leading to derivatives that showed significant antimicrobial activities (Salman et al., 2015).
Anticancer Properties : Joshi et al. (2020) synthesized quinone-indolizine hybrids that demonstrated potent anticancer effects in specific human carcinoma cells (Joshi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(4-phenylphenyl)indolizine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c23-15-21-20(14-19-8-4-5-13-22(19)21)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQZXAROVXVMHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396298 |
Source
|
Record name | 2-(4-phenylphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
558473-55-5 |
Source
|
Record name | 2-(4-phenylphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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